Corosolic acid
Overview
Description
Corosolic acid is a pentacyclic triterpene acid found in the leaves of the Banaba tree (Lagerstroemia speciosa). It is structurally similar to ursolic acid, differing only by the presence of a 2-alpha-hydroxy group . This compound has gained attention for its potential therapeutic properties, particularly in the management of metabolic diseases such as diabetes and dyslipidemia .
Mechanism of Action
Target of Action
Corosolic acid, a pentacyclic triterpene acid, has been found to target several key proteins and pathways in the body. It primarily targets the insulin receptor, enhancing its sensitivity . It also targets the prolyl 4-hydroxylase subunit alpha 2 (P4HA2), a protein that plays a crucial role in the progression of hepatocellular carcinoma .
Mode of Action
This compound improves the sensitivity of the insulin receptor by inhibiting a protein in the body called tyrosine phosphatase, which reduces insulin receptor site activity . This enhances glucose uptake and increases insulin sensitivity . In the case of P4HA2, this compound reduces its protein levels, thereby inhibiting the progression of hepatocellular carcinoma .
Biochemical Pathways
This compound affects several biochemical pathways. It enhances glucose uptake, increases insulin sensitivity, and inhibits enzymes involved in carbohydrate absorption, such as -amylase and -glucosidase . It also restores autophagic flux and improves mitochondrial function, protecting against Dox-induced cardiotoxicity . Furthermore, it inactivates the JAK2/STAT3 pathway in PC cells .
Pharmacokinetics
It is known that this compound and its structural analogs have low solubilities in water due to their rigid scaffold and hydrophobic properties .
Result of Action
This compound has been shown to exert anti-diabetic, anti-obesity, anti-inflammatory, anti-hyperlipidemic, and anti-viral effects . More importantly, it has recently attracted much attention due to its anticancer properties and innocuous effects on normal cells . It inhibits the viability of colorectal cancer HCT116 cells by inducing apoptotic cell death in a dose-dependent manner .
Action Environment
The action of this compound can be influenced by various environmental factors. It is known that the introduction of water-soluble groups such as sugar or amino groups could increase the solubility of this compound and its structural analogs .
Biochemical Analysis
Biochemical Properties
Corosolic acid has numerous biological properties, including antidiabetic, anti-inflammatory, antiproliferative, and protein kinase C inhibition activity . It has been reported to decrease blood sugar levels within 60 minutes in human subjects . This compound also exhibits antihyperlipidemic and antioxidant activities .
Cellular Effects
This compound exerts anti-diabetic, anti-obesity, anti-inflammatory, anti-hyperlipidemic, and anti-viral effects . More importantly, this compound has recently attracted much attention due to its anticancer properties and innocuous effects on normal cells . It has been shown to reduce oxidative stress, suppress pro-inflammatory cytokines, and inhibit inflammatory signaling pathways .
Molecular Mechanism
This compound improves the sensitivity of the insulin receptor by inhibiting a protein in the body called tyrosine phosphatase, which reduces insulin receptor site activity . The second path of action for this compound involves its ability to open an entirely new path in cells for insulin to enter the cell . This compound has cytotoxic activity against several human cancer cell lines .
Dosage Effects in Animal Models
In an animal model on metabolic syndrome, this compound had antihypertensive, lipid-lowering, antioxidant, and anti-inflammatory effects on rats . In a similar study, this compound reduced blood pressure and serum-free fatty acid levels in rats . The antidiabetic effects of this compound were investigated in KK-Ay mice, an animal model of type 2 diabetes. This compound (2 mg/kg body weight) reduced the blood glucose levels of KK-Ay mice 4 hours after a single oral dose .
Metabolic Pathways
This compound helps your body to control the level of sugar in your blood by enabling insulin to transport glucose, fatty acids, and amino acids into your liver, body fat, and muscles more efficiently .
Transport and Distribution
Studies in rats indicate a low oral bioavailability of this compound and a large volume of distribution that is concentrated in tissues and organs .
Subcellular Localization
This compound stimulation promoted the translocation of YAP and mouse double minute 2 (MDM2) from the nucleus to the cytoplasm and increased their binding .
Preparation Methods
Synthetic Routes and Reaction Conditions
Corosolic acid can be synthesized from ursolic acid through oxidation. The process involves using an oxidant to convert ursolic acid into this compound . Another method involves extracting this compound from plant materials containing the compound. The plant material is processed, and a binary resin bed separation technique is applied. The extract is then acidified, and impurities are acetylized to change their physical and chemical characteristics. This compound is separated and purified through solvent dissolution, filtration, and crystallization .
Industrial Production Methods
The industrial production of this compound involves extracting it from plant sources such as Lagerstroemia speciosa. The extraction process includes routine extraction and processing of the plant material, followed by binary resin bed separation, acidification, and purification through solvent dissolution, filtration, and crystallization. This method yields pure this compound crystals with a purity of over 95%, suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Corosolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used to reduce this compound derivatives.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have enhanced biological activities or improved pharmacokinetic properties.
Scientific Research Applications
Corosolic acid has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:
Anti-Diabetic Properties: This compound enhances glucose uptake, increases insulin sensitivity, and inhibits enzymes involved in carbohydrate absorption, such as alpha-amylase and alpha-glucosidase.
Anti-Inflammatory Effects: It has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and pathways.
Anti-Cancer Properties: This compound exhibits anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells.
Anti-Obesity Effects: It helps in reducing body weight and improving lipid profiles by modulating lipid metabolism.
Comparison with Similar Compounds
Corosolic acid is structurally similar to several other pentacyclic triterpenoids, including:
Ursolic Acid: Similar in structure but lacks the 2-alpha-hydroxy group.
Oleanolic Acid: Another pentacyclic triterpenoid with similar anti-diabetic and anti-inflammatory properties.
Maslinic Acid: Known for its anti-inflammatory and anti-tumor effects.
Asiatic Acid: Exhibits anti-inflammatory and wound-healing properties.
Betulinic Acid: Known for its anti-cancer and anti-HIV activities.
This compound stands out due to its unique combination of anti-diabetic, anti-inflammatory, and anti-cancer properties, making it a versatile compound for various therapeutic applications.
Properties
IUPAC Name |
(1S,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-17-10-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21+,22-,23+,24+,27+,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGSQOYIOKBQOW-ZSDYHTTISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70904142 | |
Record name | Corosolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70904142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4547-24-4 | |
Record name | Corosolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4547-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Corosolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004547244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Corosolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70904142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Urs-12-en-28-oic acid, 2,3-dihydroxy-, (2α,3β) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | COROSOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMX2I57A98 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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